

Application Notes and Protocols for Studying Cancer Metabolism with Disodium 2- hydroxypentanedioate

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Compound of Interest

Compound Name: *Disodium 2-hydroxypentanedioate*

Cat. No.: *B025347*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Disodium 2-hydroxypentanedioate, the disodium salt of 2-hydroxyglutarate (2-HG), has emerged as a critical oncometabolite in the field of cancer research.^{[1][2]} Produced at high levels by cancer cells harboring mutations in the isocitrate dehydrogenase 1 and 2 (IDH1/2) genes, 2-HG plays a pivotal role in tumorigenesis.^[3] It competitively inhibits α -ketoglutarate (α -KG)-dependent dioxygenases, leading to widespread epigenetic and metabolic reprogramming that drives cancer progression.^{[4][5]} These application notes provide a comprehensive guide for utilizing **Disodium 2-hydroxypentanedioate** in the study of cancer metabolism, offering detailed protocols and data interpretation guidelines for researchers in academia and industry.

Data Presentation

Table 1: Concentrations of 2-Hydroxyglutarate (2-HG) in Cancer

Cancer Type	Sample Type	Condition	2-HG Concentration	Reference
Grade II/III Glioma	Tissue	IDH1/2 Mutant	1 - 30 mM	[2]
Glioblastoma	Tissue	IDH1-R132H Mutant	5-35 μ mol/g	[6]
Glioblastoma	Tissue	IDH1 Wild-Type	>100-fold lower than mutant	[6]
Acute Myeloid Leukemia (AML)	Serum	IDH1/2 Mutant	Median: 1863 ng/mL	[6]
Acute Myeloid Leukemia (AML)	Serum	IDH1/2 Wild-Type	Median: 87 ng/mL	[6]
Acute Myeloid Leukemia (AML)	Urine	IDH1/2 Mutant	Median: 34,100 ng/mL	[6]
Acute Myeloid Leukemia (AML)	Urine	IDH1/2 Wild-Type	Median: 5,525 ng/mL	[6]
Breast Carcinoma	Tissue	IDH1/2 Wild-Type	0.01 - 0.1 mM	[7][8]
Chondrosarcoma	Serum	IDH-mutant	Median: 364.7 ng/mL	
Chondrosarcoma	Serum	IDH-wild-type	Median: 288.3 ng/mL	
Non-cancerous Cells	Various	-	10^{-8} M	[7][8]

Table 2: Inhibitory Activity (IC_{50}) of 2-Hydroxyglutarate (2-HG) on α -Ketoglutarate-Dependent Dioxygenases

Enzyme Family	Enzyme	2-HG Enantiomer	IC ₅₀ (μM)	Reference
JmjC Histone Demethylases	JMD2A	R-2HG	~25	[2][9]
KDM4A	Not specified	Not specified	[5]	
KDM4C	R-2HG	More potent inhibitor than S-2HG	[4]	
KDM4C	S-2HG	Less potent inhibitor than R-2HG	[4]	
TET DNA Hydroxylases	TET1CD	R-2HG & S-2HG	~800	[10]
TET2CD	R-2HG & S-2HG	13 - 15	[10]	
TET3CD	R-2HG & S-2HG	~100	[10]	
Prolyl Hydroxylases	PHD2 (EGLN1)	R-2HG	>5000	[2][9]
PHD2 (EGLN1)	L-2HG	419 ± 150	[3][11]	

Experimental Protocols

Protocol 1: Quantification of 2-Hydroxyglutarate (2-HG) by LC-MS/MS

This protocol provides a robust method for the accurate quantification of D- and L-2-HG enantiomers in biological samples.

1. Sample Preparation:

- Cells: Wash 1-5 million cells with ice-cold PBS. Add 1 mL of ice-cold 80% methanol. Vortex vigorously and incubate at -20°C for 30 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.

- Tissues: Snap-freeze tissue in liquid nitrogen. Grind the frozen tissue to a fine powder. Add 1 mL of ice-cold 80% methanol per 50 mg of tissue. Homogenize and incubate at -20°C for 30 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.
- Serum/Plasma: Precipitate proteins by adding 4 volumes of ice-cold methanol to 1 volume of serum/plasma. Vortex and incubate at -20°C for 30 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.

2. Derivatization (for chiral separation):

- Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
- Reconstitute the dried extract in a suitable solvent and derivatize using a chiral derivatizing agent such as diacetyl-L-tartaric anhydride (DATAN).

3. LC-MS/MS Analysis:

- LC Column: Use a chiral column (e.g., Astec® CHIROBIOTIC® R) for enantiomeric separation or a HILIC column for total 2-HG.
- Mobile Phase: A typical mobile phase for HILIC separation consists of a gradient of acetonitrile and water with an acidic modifier like formic acid.
- Mass Spectrometry: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) to detect the specific parent and daughter ion transitions for 2-HG.
- Quantification: Generate a standard curve using known concentrations of D- and L-2-HG. Normalize the results to the initial cell number, tissue weight, or sample volume.

Protocol 2: Colorimetric/Fluorometric Assay for D-2-Hydroxyglutarate (D-2-HG)

This high-throughput method is suitable for rapid screening and relative quantification of D-2-HG.

1. Sample Preparation:

- Prepare cell or tissue lysates as described in Protocol 1 (Sample Preparation).
- For serum or plasma, proteins may need to be removed using a 10 kDa spin filter.

2. Assay Procedure (based on a typical commercial kit):

- Prepare a standard curve using the provided D-2-HG standard.
- Add samples and standards to a 96-well plate.
- Add the reaction mix containing D-2-HG dehydrogenase and a probe (resazurin or similar).
- Incubate the plate at 37°C for 30-60 minutes, protected from light.
- Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

3. Data Analysis:

- Subtract the blank reading from all measurements.
- Plot the standard curve and determine the concentration of D-2-HG in the samples.
- Normalize the results to protein concentration, cell number, or sample volume.

Protocol 3: Western Blot for Histone Methylation

This protocol allows for the analysis of global changes in histone methylation induced by 2-HG.

1. Histone Extraction:

- Harvest cells and wash with PBS.
- Lyse cells in a hypotonic buffer and isolate the nuclear fraction.
- Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.4 N H₂SO₄).
- Precipitate the histones with trichloroacetic acid (TCA) and wash with acetone.

- Resuspend the histone pellet in water and determine the protein concentration.

2. Western Blotting:

- Separate 5-15 µg of histone extract on a 15% SDS-PAGE gel.
- Transfer the proteins to a PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for small histone proteins).[12]
- Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies specific for the histone modification of interest (e.g., H3K4me3, H3K9me3, H3K27me3) overnight at 4°C.[12][13]
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Normalize the signal to a loading control such as total Histone H3 or Coomassie blue staining of the gel.

Protocol 4: Gene Expression Analysis by RT-qPCR

This protocol is for quantifying changes in the expression of specific genes in response to 2-HG treatment.

1. RNA Extraction and cDNA Synthesis:

- Treat cells with the desired concentration of **Disodium 2-hydroxypentanedioate** for the appropriate duration.
- Extract total RNA using a commercial kit, including a DNase treatment step to remove genomic DNA contamination.
- Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

- Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.

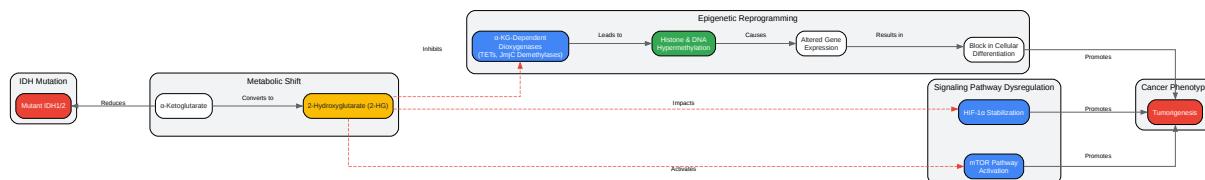
2. Quantitative PCR (qPCR):

- Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the gene of interest, and a SYBR Green or probe-based master mix.
- Run the qPCR reaction on a real-time PCR instrument.
- Include a no-template control and a no-reverse-transcriptase control to check for contamination.
- Use at least two stable housekeeping genes for normalization (e.g., GAPDH, ACTB, 18S).

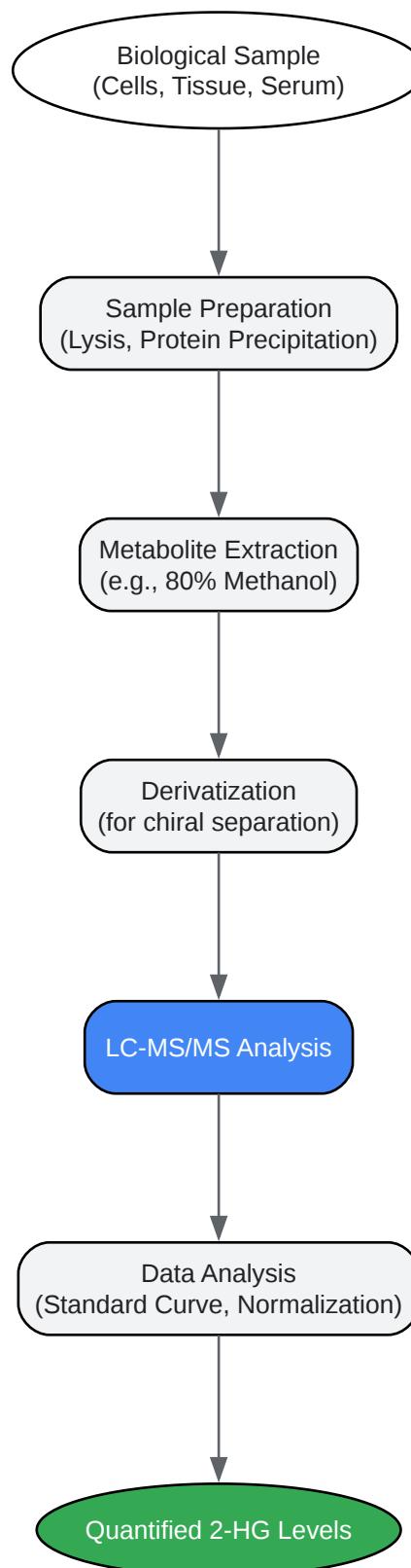
3. Data Analysis:

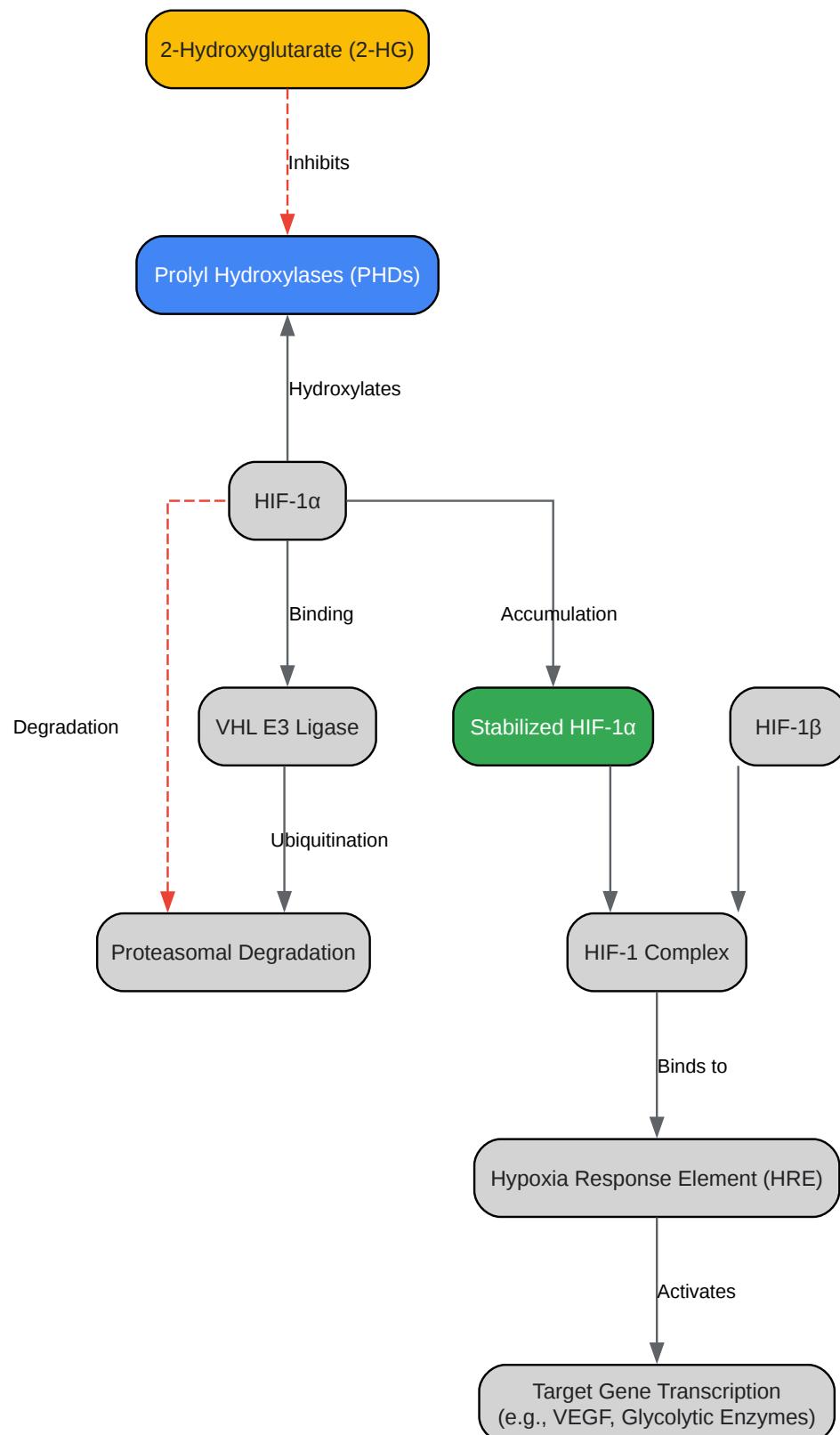
- Calculate the cycle threshold (Ct) values for each gene.
- Normalize the Ct values of the gene of interest to the geometric mean of the housekeeping genes (ΔCt).
- Calculate the fold change in gene expression using the $2^{-\Delta\Delta Ct}$ method.

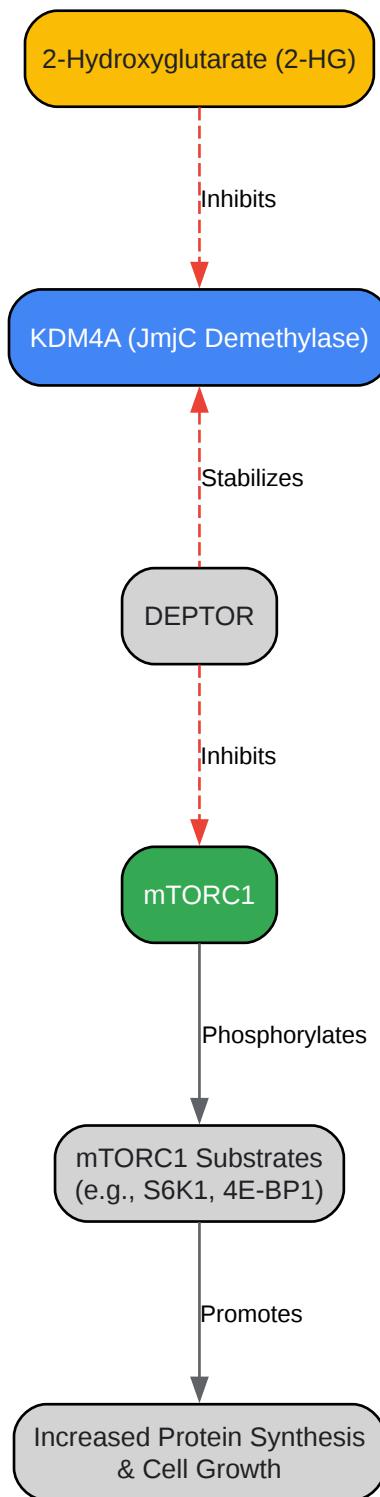
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Caption: 2-HG signaling in cancer.





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